The Chemical Landscape of Peritoxin A: A Technical Guide for Researchers
The Chemical Landscape of Peritoxin A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Peritoxin A, a host-selective phytotoxin produced by the fungus Periconia circinata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical structure, biological activity, and mechanism of action of this potent mycotoxin.
Chemical Structure and Properties
The fundamental chemical and physical properties of Peritoxin A are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉Cl₃N₄O₉ | PubChem |
| IUPAC Name | 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid | PubChem |
| CAS Number | 145585-98-4 | PubChem |
| Molecular Weight | 575.8 g/mol | PubChem |
Biological Activity and Quantitative Data
| Assay | Endpoint | Concentration | Source |
| Phytotoxicity | Host-selective toxicity | 1.0 ng/mL (~1.74 nM) | [1][5] |
| Root Growth Inhibition | Inhibition of primary root growth | 5 - 500 nM | [4] |
| Electrolyte Leakage | Induction of electrolyte leakage | 5 - 500 nM | [4] |
| Mitosis Inhibition | Cessation of mitosis | 5 - 500 nM | [4] |
Experimental Protocols
The isolation, identification, and characterization of Peritoxin A involve a series of sophisticated biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Isolation and Purification of Peritoxin A
Peritoxin A is isolated from the culture filtrates of pathogenic strains of Periconia circinata. A general workflow for its purification is as follows:
-
Fungal Culture: Pathogenic (Tox+) strains of P. circinata are cultured in a suitable liquid medium.
-
Filtration: The culture is filtered to separate the fungal mycelia from the culture broth containing the secreted toxins.
-
Extraction: The culture filtrate is extracted with a suitable organic solvent to partition the toxins.
-
Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography for purification. High-performance liquid chromatography (HPLC) is a key technique used in the final purification steps.
Analytical Characterization: HPLC-DAD and HPLC-MS
The identification and quantification of Peritoxin A are typically performed using HPLC coupled with a photodiode array detector (DAD) and a mass spectrometer (MS).
-
HPLC-DAD Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid, is employed for optimal separation.
-
Detection: The DAD is used to monitor the absorbance of the eluting compounds, with Peritoxin A having a characteristic UV spectrum. In a typical analysis, Peritoxin A (PtxA) elutes at approximately 12.1 minutes.[1]
-
-
HPLC-MS Analysis:
-
Ionization: Electrospray ionization (ESI) is a suitable method for generating ions of Peritoxin A.
-
Mass Analyzer: A quadrupole mass spectrometer can be used for the detection and quantification of the toxin.
-
Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of Peritoxin A.
-
Bioassays for Toxin Activity
Root Growth Inhibition Assay:
-
Seed Germination: Seeds of susceptible and resistant sorghum genotypes are surface-sterilized and germinated in the dark.
-
Toxin Treatment: Seedlings with primary roots of a defined length are transferred to solutions containing various concentrations of purified Peritoxin A (e.g., 5-500 nM) or control solutions.
-
Incubation: The seedlings are incubated under controlled conditions for a specified period (e.g., 24-48 hours).
-
Measurement: The length of the primary root is measured, and the inhibition of root growth in the toxin-treated seedlings is calculated relative to the control group.
Electrolyte Leakage Assay:
-
Tissue Preparation: Root tips or leaf discs from susceptible and resistant sorghum seedlings are excised.
-
Toxin Exposure: The plant tissues are incubated in a solution containing Peritoxin A at a specific concentration (e.g., 5-500 nM).
-
Conductivity Measurement: The electrical conductivity of the surrounding solution is measured at various time points. An increase in conductivity indicates leakage of electrolytes from damaged cells.
-
Data Analysis: The rate of electrolyte leakage from toxin-treated tissues of susceptible and resistant genotypes is compared to assess the toxin's effect on cell membrane integrity.
Proposed Mechanism of Action and Signaling Pathway
The current understanding of Peritoxin A's mechanism of action suggests that it interacts with a specific target in susceptible sorghum genotypes, leading to a signaling cascade that results in cell death.
It is proposed that Peritoxin A interacts with a proteinaceous receptor located on or near the cell surface of susceptible sorghum cells.[4] This interaction is thought to disrupt a signal transduction pathway, leading to altered gene expression.[4][6] A key downstream effect is the enhanced synthesis of a group of 16-kDa proteins.[4][6] The upregulation of these proteins is correlated with the visible symptoms of the disease and cell death, as evidenced by electrolyte leakage.[4]
Below is a diagram illustrating the proposed signaling pathway for Peritoxin A.
References
- 1. protocols.io [protocols.io]
- 2. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Quantification of Plant Cell Death by Electrolyte Leakage Assay. | Semantic Scholar [semanticscholar.org]
- 4. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
